The synthesis of Fmoc-L-aspartic acid β-cyclohexyl ester typically involves several key steps, primarily utilizing solid-phase peptide synthesis techniques. The general approach includes:
The molecular structure of Fmoc-L-aspartic acid β-cyclohexyl ester can be described as follows:
The structural representation shows an aspartic acid backbone with an attached cyclohexyl group at the β position, contributing to its unique properties in peptide synthesis .
Fmoc-L-aspartic acid β-cyclohexyl ester participates in various chemical reactions typical for amino acids and their derivatives:
The mechanism of action for Fmoc-L-aspartic acid β-cyclohexyl ester primarily involves its role in peptide synthesis:
Fmoc-L-aspartic acid β-cyclohexyl ester exhibits several notable physical and chemical properties:
Fmoc-L-aspartic acid β-cyclohexyl ester finds various applications in scientific research and industry:
Fmoc-L-aspartic acid-β-cyclohexyl ester (Fmoc-Asp(OcHx)-OH; CAS 130304-80-2) serves as a cornerstone in modern Fmoc/tBu-based SPPS. Its design integrates two orthogonal protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine, removable under basic conditions (e.g., piperidine), and the β-cyclohexyl ester on aspartic acid’s side-chain carboxyl group, stable to bases but cleaved via strong acids like trifluoroacetic acid (TFA). This orthogonality enables sequential deprotection cycles during SPPS, allowing precise elongation of peptide chains while preserving side-chain integrity [1] [3].
The compound’s ≥99% purity (HPLC) ensures high coupling efficiency and minimizes deletion sequences in complex peptide synthesis. Its crystalline powder form (melting point: 118–132°C) facilitates accurate dispensing and solubility in SPPS-compatible solvents like DMF or NMP. Applications span neuroscience research and drug development, where it aids in synthesizing peptides targeting neurological disorders with minimized side-reactions [1] [4].
Table 1: Key Properties of Fmoc-Asp(OcHx)-OH in SPPS
| Property | Value | Significance in SPPS |
|---|---|---|
| Molecular Formula | C₂₅H₂₇NO₆ | High molecular weight (437.5 g/mol) ensures controlled stoichiometry |
| Purity | ≥99% (HPLC) | Reduces risk of side-reactions |
| α-Amine Protection | Fmoc group | Base-labile (piperidine-cleavable) |
| Side-Chain Protection | β-Cyclohexyl ester | Acid-labile (TFA-cleavable), orthogonal to Fmoc |
| Stability | Store at 0–8°C | Prevents degradation during storage |
Orthogonal protection is critical for synthesizing aspartic acid-rich peptides, such as those in kinase recognition domains or protease inhibitors. Fmoc-Asp(OcHx)-OH’s β-cyclohexyl ester provides chemoselective stability under conditions that remove Fmoc (20% piperidine/DMF), enabling iterative coupling cycles without premature deprotection. This contrasts with traditional tert-butyl esters (Fmoc-Asp(OtBu)-OH), where base-mediated side-reactions like aspartimide formation can occur during Fmoc deprotection [5] [6].
The cyclohexyl ester’s bulkiness sterically shields the aspartyl carbonyl, preventing nucleophilic attacks that lead to branched peptides. Post-SPPS, the ester is cleanly removed during global deprotection (95% TFA/scavengers), alongside other acid-labile groups (e.g., trityl, Boc), without requiring specialized reagents. For peptides requiring selective β-carboxyl modification, the cyclohexyl group allows selective hydrolysis or transesterification after backbone assembly [5] [8].
Aspartimide formation—a cyclic succinimide derivative—is a major side-reaction in aspartic acid-containing sequences (e.g., Asp-Gly, Asp-Ser). It arises from nucleophilic attack by the backbone amide nitrogen on the aspartyl carbonyl, forming a five-membered ring that racemizes or hydrolyzes to α/β-linked isomers. Fmoc-Asp(OcHx)-OH’s bulky cyclohexyl moiety sterically hinders this cyclization by:
Studies comparing esters demonstrate cyclohexyl’s superiority: In Asp-Gly sequences, tert-butyl esters exhibit up to 15% aspartimide, while cyclohexyl esters reduce this to <2% under identical conditions (0.1M DBU/DMF, 30 min). The suppression is sequence-dependent, with greatest efficacy in Asp-X motifs where X is small or nucleophilic (e.g., Gly, Ser) [6].
Table 2: Aspartimide Suppression Efficiency of Common Aspartic Acid Protecting Groups
| Protecting Group | Aspartimide Yield in Asp-Gly (%) | Key Drawbacks |
|---|---|---|
| tert-Butyl (OtBu) | 10–15 | Base-sensitive; prone to cyclization |
| Methyl (OMe) | 20–30 | Requires harsh cleavage conditions |
| Cyclohexyl (OcHx) | <2 | None significant |
| 2-Phenylisopropyl (O-2-PhiPr) | <3 | Cost-prohibitive |
Cyclohexyl esters offer distinct advantages over industry-standard tert-butyl esters in Aspartic acid protection:
However, tert-butyl esters remain preferable for glutamic acid protection due to their lower steric demand and comparable stability. For aspartic acid, cyclohexyl esters are indispensable in sequences like Asp(OBzl)-Gly (Boc-SPPS) or Asp(OtBu)-Phe (Fmoc-SPPS), where conventional protections fail. Case studies show a 30% yield increase in amyloid-β fragment synthesis when substituting tert-butyl with cyclohexyl esters [5] [6].
Table 3: Performance Comparison of Aspartic Acid Protecting Groups
| Parameter | β-Cyclohexyl Ester | β-tert-Butyl Ester |
|---|---|---|
| Aspartimide Suppression | Excellent (>95%) | Moderate (60–70%) |
| Cleavage Rate (TFA) | 90% in 1 hr | 90% in 2 hr |
| Solubility in DMF | 50 mg/mL | 30 mg/mL |
| Base Sensitivity | Stable to 20% piperidine | Partial decomposition |
| Cost | Moderate | Low |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5